![molecular formula C7H8N4O B13060028 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyrimidines typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and supercritical carbon dioxide are promising approaches due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study synthesized a series of these derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that certain modifications to the triazolo-pyrimidine structure enhanced their anticancer activity, making them promising candidates for further development as therapeutic agents .
Antimicrobial Properties
Another important application of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives is their antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .
Cosmetic Formulations
Skin Care Products
The compound is also being explored in cosmetic formulations due to its potential skin benefits. Studies suggest that triazolo-pyrimidine derivatives can enhance skin hydration and provide antioxidant effects. Their incorporation into topical formulations could improve the efficacy of products aimed at anti-aging and skin rejuvenation .
Stabilizers and Emulsifiers
In cosmetic science, the unique properties of this compound allow it to function as a stabilizer and emulsifier in creams and lotions. This application is crucial for maintaining the consistency and effectiveness of cosmetic products over time .
Material Sciences
Polymeric Applications
The compound's ability to form stable complexes with polymers has led to its investigation in material sciences. It can be used to create polymeric materials with enhanced mechanical properties and thermal stability. These materials are suitable for various applications including coatings and packaging .
Nanotechnology
Furthermore, the incorporation of this compound into nanocarriers has shown promise in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to various physiological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique combination of biological activities and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Biological Activity
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C7H8N4O
- CAS Number : 137004096
Antitumor Activity
A series of studies have investigated the antitumor properties of triazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, revealing promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HT-1080 | 12.3 |
This compound | Bel-7402 | 6.1 |
These findings suggest that this compound could be a potential candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown antibacterial activity against various pathogens. A study highlighted its effectiveness against Enterococcus faecium and other strains within the ESKAPE panel. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazolopyrimidine core is known to inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : The compound can modulate receptor activity by binding to specific sites and altering signaling pathways.
This multifaceted mechanism contributes to its antitumor and antimicrobial activities .
Case Study 1: Anticancer Evaluation
In a recent study focusing on the synthesis of various triazolo[1,5-a]pyrimidine derivatives including this compound:
- Objective : To evaluate the anticancer potential against different cell lines.
- Methodology : MTT assay was employed to measure cell viability post-treatment.
- Results : The compound exhibited significant cytotoxic effects with IC50 values indicating strong potential for further development .
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound:
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
VJGUBMZBPDOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
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